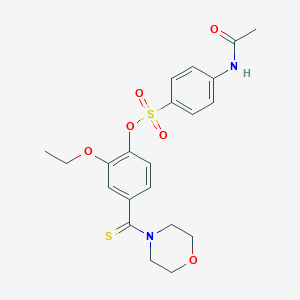
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as E-64, is a potent inhibitor of cysteine proteases. It was first discovered in 1978 and has since been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue. This prevents the protease from cleaving its substrate and leads to the accumulation of unprocessed proteins. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate is highly selective for cysteine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce neuronal damage in neurodegenerative diseases. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has also been shown to modulate the immune response and inhibit viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate is its high selectivity for cysteine proteases. This allows researchers to study the specific role of these proteases in biological processes without interfering with other proteases. However, 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate can also have off-target effects and inhibit other enzymes that contain a cysteine residue in their active site. Another limitation of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate is its irreversibility, which can make it difficult to study the kinetics of protease activity.
Direcciones Futuras
There are several future directions for the study of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate. One area of research is the development of more selective inhibitors of cysteine proteases. This could lead to the discovery of new therapeutic targets for diseases such as cancer and neurodegenerative diseases. Another area of research is the study of the role of cysteine proteases in the immune response and viral replication. This could lead to the development of new antiviral therapies. Finally, the use of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate in combination with other inhibitors or chemotherapeutic agents could lead to the development of more effective cancer treatments.
Métodos De Síntesis
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate can be synthesized through a multi-step process. The first step involves the reaction of 2-ethoxy-4-nitrophenyl 4-(acetylamino)benzenesulfonate with morpholine to form 2-ethoxy-4-(4-morpholinylcarbonyl)phenyl 4-(acetylamino)benzenesulfonate. This intermediate is then reacted with thiourea to form the final product, 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has been extensively used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsin B, L, and S, which are involved in antigen processing, apoptosis, and extracellular matrix degradation. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has also been used to study the role of cysteine proteases in cancer, inflammation, and neurodegenerative diseases.
Propiedades
Nombre del producto |
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate |
|---|---|
Fórmula molecular |
C21H24N2O6S2 |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C21H24N2O6S2/c1-3-28-20-14-16(21(30)23-10-12-27-13-11-23)4-9-19(20)29-31(25,26)18-7-5-17(6-8-18)22-15(2)24/h4-9,14H,3,10-13H2,1-2H3,(H,22,24) |
Clave InChI |
KYEAAILAIPUQBY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



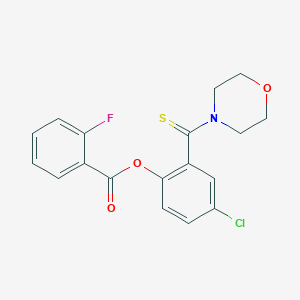
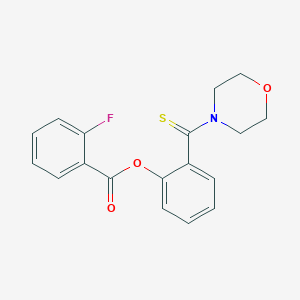
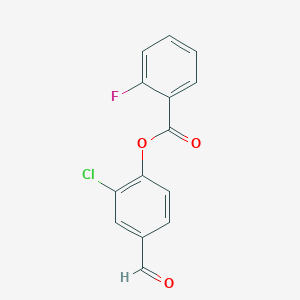
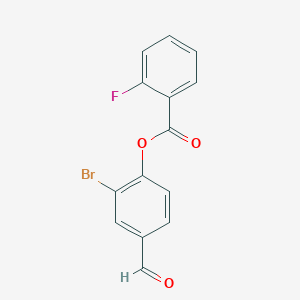
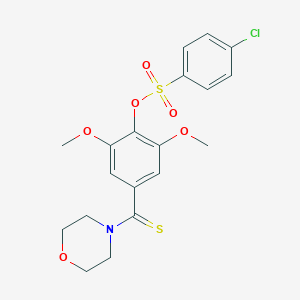
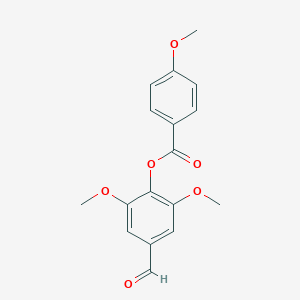
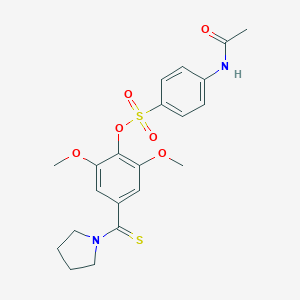
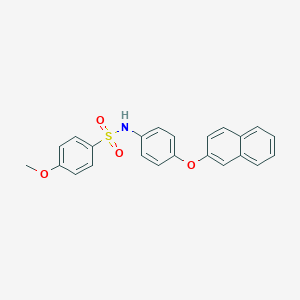
![4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306298.png)
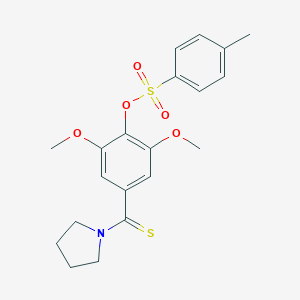
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B306300.png)
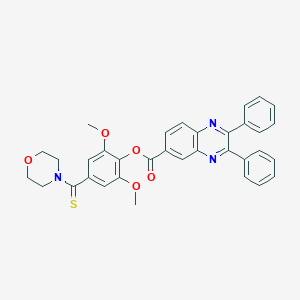
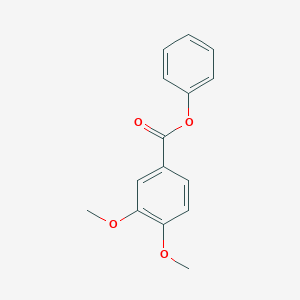
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate](/img/structure/B306307.png)